(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate
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Overview
Description
(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate is an organic compound with the molecular formula C16H15BrO3. It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a methoxy group, and a methyl ester group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with 4-methylbenzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play a crucial role in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenethyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of a methyl ester group.
5-Bromo-2-methoxyphenol: This compound has a hydroxyl group instead of a methyl ester group.
(E)-5-Bromo-2-methoxy-4-((phenylimino)methyl)phenol: This compound contains an imine group and is used in antibacterial studies.
Uniqueness
(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the bromine atom and methoxy group provides specific reactivity that is not found in similar compounds, making it valuable for targeted chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)methyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)16(18)20-10-13-9-14(17)7-8-15(13)19-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIMWJODVKKLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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